2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Substitution Reactions: The ethoxy and fluoro substituents are introduced through nucleophilic substitution reactions, often using corresponding halides and strong bases.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and tolyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, potentially leading to the formation of dihydroquinoline derivatives or sulfinyl compounds.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, by binding to its targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((4-methoxyphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide
- 2-(3-((4-ethoxyphenyl)sulfonyl)-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide
- 2-(3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
Uniqueness
The unique combination of the ethoxy, sulfonyl, fluoro, and tolyl groups in 2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-3-34-20-8-10-21(11-9-20)35(32,33)24-15-29(23-12-7-18(27)14-22(23)26(24)31)16-25(30)28-19-6-4-5-17(2)13-19/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGPWTQVQDQXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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